molecular formula C16H12N2O4 B12606713 Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- CAS No. 649774-07-2

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-

Cat. No.: B12606713
CAS No.: 649774-07-2
M. Wt: 296.28 g/mol
InChI Key: QFODNFSVNAIPLJ-UHFFFAOYSA-N
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Description

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a benzoic acid core substituted with a 4-cyanophenoxy group and an acetylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- typically involves the following steps:

    Formation of 4-cyanophenoxyacetic acid: This can be achieved by reacting 4-cyanophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Acetylation: The 4-cyanophenoxyacetic acid is then acetylated using acetic anhydride to form the acetylated intermediate.

    Amidation: Finally, the acetylated intermediate is reacted with benzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- can undergo oxidation reactions, particularly at the benzylic position.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Major Products Formed

    Oxidation: Benzoic acid derivatives with oxidized side chains.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Halogenated or otherwise substituted benzoic acid derivatives.

Scientific Research Applications

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Benzoic acid derivatives: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid share structural similarities with benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]-.

    Phenoxyacetic acid derivatives: Compounds like 4-cyanophenoxyacetic acid and 4-methoxyphenoxyacetic acid are structurally related.

Uniqueness

Benzoic acid, 3-[[(4-cyanophenoxy)acetyl]amino]- is unique due to the presence of both the 4-cyanophenoxy and acetylamino groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

649774-07-2

Molecular Formula

C16H12N2O4

Molecular Weight

296.28 g/mol

IUPAC Name

3-[[2-(4-cyanophenoxy)acetyl]amino]benzoic acid

InChI

InChI=1S/C16H12N2O4/c17-9-11-4-6-14(7-5-11)22-10-15(19)18-13-3-1-2-12(8-13)16(20)21/h1-8H,10H2,(H,18,19)(H,20,21)

InChI Key

QFODNFSVNAIPLJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)COC2=CC=C(C=C2)C#N)C(=O)O

Origin of Product

United States

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